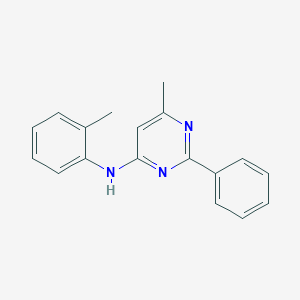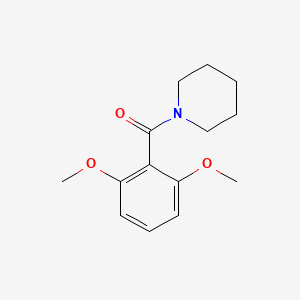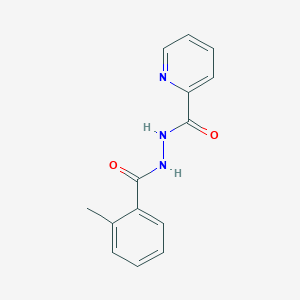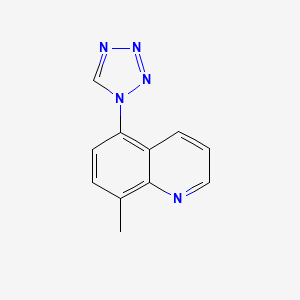
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is not fully understood. However, it has been proposed that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine inhibits the proliferation of cancer cells and induces apoptosis. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells such as macrophages. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. One area of research is the development of new derivatives of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine and the development of more specific inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine in vivo and in clinical trials.
合成法
The synthesis of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine involves the reaction of 2-phenyl-6-methyl-4-(methylamino) pyrimidine-5-carbonitrile with 2-methyl aniline in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been studied for its anti-viral activity against the hepatitis C virus.
特性
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-6-7-11-16(13)20-17-12-14(2)19-18(21-17)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMCCUJQLSFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)